

5-Bromo-2-methoxypyridin-3-amine molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromo-2-methoxypyridin-3-amine

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An In-depth Technical Guide to **5-Bromo-2-methoxypyridin-3-amine**: A Core Heterocyclic Building Block

Abstract

5-Bromo-2-methoxypyridin-3-amine is a substituted pyridine derivative that has emerged as a critical structural motif and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its unique arrangement of functional groups—an amine, a methoxy group, and a bromine atom on a pyridine core—provides multiple reaction sites for molecular elaboration. This guide provides an in-depth analysis of its core physicochemical properties, outlines a standard laboratory-scale synthesis with mechanistic considerations, explores its significant applications in the development of targeted therapeutics, and details essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Core Physicochemical and Structural Properties

5-Bromo-2-methoxypyridin-3-amine is a solid at room temperature, characterized by the molecular formula $C_6H_7BrN_2O$ and a molecular weight of 203.04 g/mol. [1][2][3][4][5] The strategic placement of its functional groups dictates its chemical reactivity and utility. The nucleophilic amine at the 3-position is a key handle for amide bond formation, while the bromine atom at the 5-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [6][7]

Data Presentation: Key Properties and Identifiers

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ BrN ₂ O	[1][2][3]
Molecular Weight	203.04 g/mol	[1][2][3]
IUPAC Name	5-bromo-2-methoxypyridin-3-amine	[1]
CAS Number	884495-39-0	[1][2][4]
Appearance	Solid	[2]
Melting Point	53-55 °C	[2]
Boiling Point	284.5 ± 35.0 °C (at 760 mmHg)	[2]
SMILES	<chem>COC1=C(N)C=C(Br)C=N1</chem>	[1][4]
InChIKey	HJOOFLFWIISCAI-UHFFFAOYSA-N	[1][2]

Synthesis and Mechanistic Considerations

The synthesis of **5-Bromo-2-methoxypyridin-3-amine** is most commonly achieved through the reduction of its nitro precursor, 5-bromo-2-methoxy-3-nitropyridine. This transformation is a cornerstone reaction in the preparation of aromatic amines and is valued for its efficiency and reliability.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol describes a standard method using iron powder in an acidic medium, a widely adopted, cost-effective, and high-yielding procedure.

Materials:

- 5-Bromo-2-methyl-3-nitropyridine

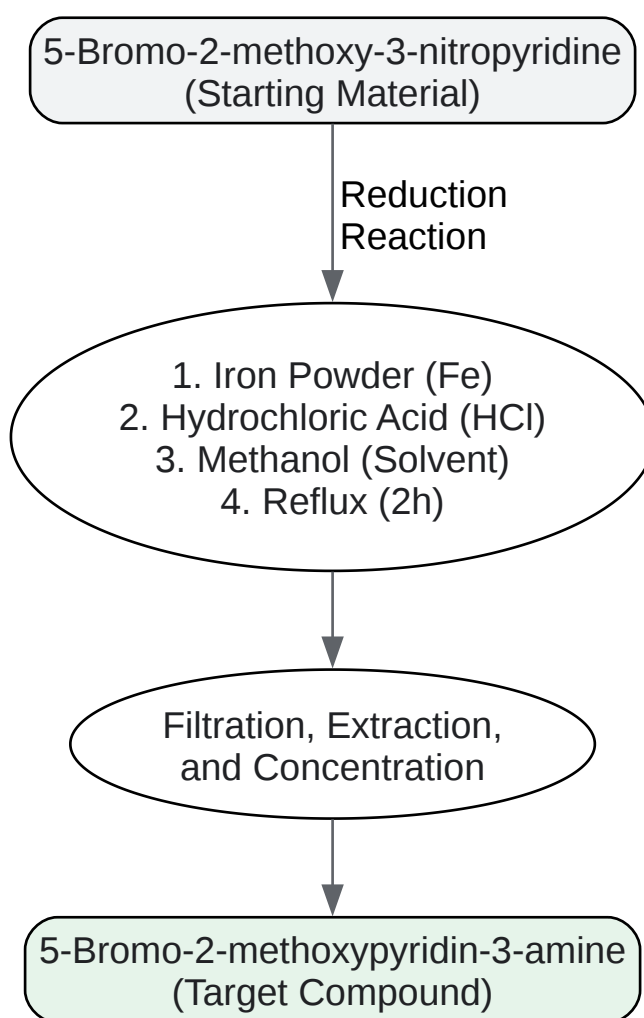
- Iron powder
- Methanol (industrial grade)
- Concentrated Hydrochloric Acid (HCl)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromo-2-methyl-3-nitropyridine in methanol at 40 °C.
- **Addition of Reducing Agent:** Add powdered iron to the solution in portions. **Causality Insight:** Portion-wise addition prevents agglomeration and controls the initial exothermic reaction. Iron is a classic, robust reagent for the reduction of nitroarenes to anilines.
- **Activation:** Add concentrated hydrochloric acid to the mixture. **Causality Insight:** The acid serves to activate the surface of the iron powder and provides the necessary protons for the reduction mechanism.
- **Reflux:** Heat the resulting dark brown mixture to reflux and stir vigorously for 2 hours. The elevated temperature ensures the reaction proceeds to completion in a reasonable timeframe.
- **Workup and Isolation:** After cooling, filter the hot mixture to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the methanol.
- **Extraction:** Dissolve the residue in ethyl acetate and wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- **Drying and Concentration:** Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 5-bromo-2-methylpyridin-3-amine as a solid.^[8]

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ^1H -NMR spectroscopy, LC-MS, and melting point analysis to ensure it meets the specifications required for subsequent reactions.

Visualization: Synthetic Workflow



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Caption: Synthetic pathway for **5-Bromo-2-methoxypyridin-3-amine**.

Applications in Research and Drug Development

The utility of **5-Bromo-2-methoxypyridin-3-amine** is primarily as a molecular scaffold in the synthesis of complex, biologically active molecules. Its two distinct functional handles allow for sequential and regioselective modifications.

Intermediate for PI3K/mTOR Dual Inhibitors

In the field of oncology, the PI3K/mTOR signaling pathway is a critical target. **5-Bromo-2-methoxypyridin-3-amine** serves as a key starting material for novel PI3K/mTOR dual inhibitors.^[7] In this context, the amine group is typically acylated or condensed, while the bromo group is subjected to Suzuki coupling to build the core structure of the inhibitor, which is designed to fit into the ATP-binding pocket of the kinases.^[7]

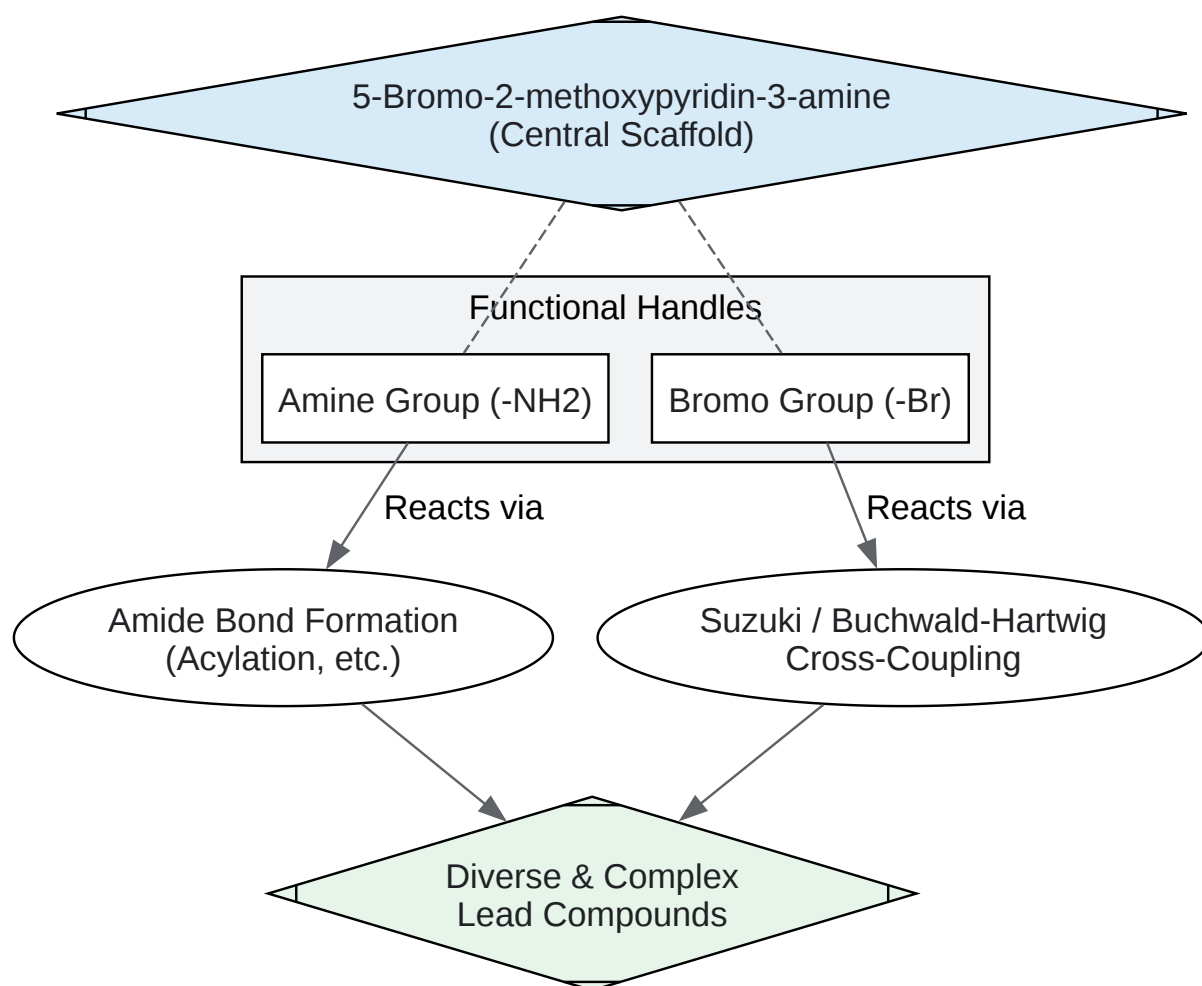
Precursor for Dopamine and Serotonin Receptor Antagonists

This compound is also instrumental in synthesizing potent antagonists for dopamine (D₂) and serotonin (5-HT₃) receptors, which are targets for antipsychotic and antiemetic drugs.^[9] The structural framework provided by the methoxypyridine core is a recurring motif in compounds designed for central nervous system targets.

Versatile Substrate for Cross-Coupling Reactions

The presence of the bromine atom makes the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups at the 5-position, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery campaigns.^[6]

Visualization: Role as a Chemical Building Block



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Caption: Application workflow of **5-Bromo-2-methoxypyridin-3-amine**.

Safety, Handling, and Storage

Due to its hazardous nature, **5-Bromo-2-methoxypyridin-3-amine** must be handled with appropriate precautions in a controlled laboratory environment.

Data Presentation: GHS Hazard and Safety Information

Hazard Category	GHS Pictogram	Signal Word	Hazard Statement(s)
Acute Toxicity, Oral	GHS07	Danger	H302: Harmful if swallowed
Skin Corrosion/Irritation	GHS05	Danger	H315: Causes skin irritation
Serious Eye Damage	GHS05	Danger	H318: Causes serious eye damage
Skin Sensitization	GHS07	Danger	H317: May cause an allergic skin reaction
STOT - Single Exposure	GHS07	Danger	H335: May cause respiratory irritation

Data sourced from PubChem and commercial supplier safety data sheets.[\[1\]](#)[\[2\]](#)

Handling:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[\[10\]](#)
- Avoid breathing dust. Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry place.
- Keep in a dark place, away from light.[\[2\]](#)[\[4\]](#)
- Store under an inert atmosphere to prevent degradation.[\[4\]](#)

First-Aid Measures:

- If Inhaled: Move the person to fresh air.

- On Skin: Wash off immediately with plenty of soap and water.
- In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
- If Swallowed: Rinse mouth and seek medical advice.

Conclusion

5-Bromo-2-methoxypyridin-3-amine stands out as a high-value chemical intermediate due to its structural features that permit diverse and selective chemical transformations. Its established role in the synthesis of kinase inhibitors and CNS-active agents underscores its importance in modern drug discovery. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development.

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References

- 1. 5-Bromo-2-methoxypyridin-3-amine | C₆H₇BrN₂O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methoxypyridin-3-amine | 884495-39-0 [sigmaaldrich.com]
- 3. 5-Bromo-3-methoxypyridin-2-amine, 98% | Advent [adventchembio.com]
- 4. 884495-39-0|5-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 9. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
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